molecular formula C6H10N2O4 B133762 Diethyl azodicarboxylate CAS No. 1972-28-7

Diethyl azodicarboxylate

Cat. No.: B133762
CAS No.: 1972-28-7
M. Wt: 174.15 g/mol
InChI Key: FAMRKDQNMBBFBR-FPLPWBNLSA-N
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Description

What is Diethyl azodicarboxylate?

This compound is a strong electron acceptor[]. It is an orange-red liquid that becomes yellow when diluted in a solvent[]. The chemical formula of This compound is C6H10N2O4[]. It has a molecular weight of 174.15[].

This compound is used as a reagent in the Mitsunobu condensation reaction[]. It also participates in Michael and Diels-Alder reactions[]. It cannot be shipped in pure form. Instead, it is transported in solution or adsorbed onto plastic particles[].

Synthetic Analysis

How to comprehensively analyze Diethyl azodicarboxylate?

This compound is a relatively stable diimine widely used in organic synthesis[]. It’s a key component of the Mitsunobu reaction, a common strategy for the preparation of an amine, azide, ether, thioether, or ester from the corresponding alcohol[].

Reaction Equation  The synthesis of This compound involves the carboalkoxylation of hydrazine followed by oxidation of the resulting hydrazodicarboxylate[].

Reaction Conditions  The synthesis of This compound is carried out under nitrogen protection. The reaction temperature is maintained at 75°C[][].

Reaction Steps

Sodium Metal is dissolved in dehydrated alcohol.

Ethyl carbazate is added and the solution turns orange.

Diethyl carbonate is slowly dripped into the solution.

The mixture is reacted at 75°C for 6 hours to obtain an orange-red turbid liquid[][].

Reaction Mechanism The reaction mechanism involves the carboalkoxylation of hydrazine to form hydrazodicarboxylate. This intermediate is then oxidized to form the azo compound.

Product Analysis  The product yield of the synthesis reaction is 50.7%[][]. The product is a white solid hydrodiazo dicarboxylate with a melting point of 130-132°C[][].

Molecular Structure

Diethyl azodicarboxylate molecular structure analysis guide?

Atomic Arrangement  The atoms in This compound are arranged in the following order: CH3CH2−O−C (=O)−N=N−C (=O)−O−CH2CH3[].

Bonding Type  This compound contains covalent bonds. The nitrogen atoms are connected by a double bond, forming an azo group. The carbon atoms are connected to the oxygen atoms by double bonds, forming carbonyl groups[].

Geometry  The geometry of the molecule is planar due to the presen This compound is such that the electrons are shared between the atoms in the covalent bonds. The electron cloud is denser around the oxygen and nitrogen atoms due to their higher electronegativity[].

Mechanism of Action

In-depth exploration of Diethyl azodicarboxylate's mechanism of action

Target of Action  This compound is an aza-dienophile and an efficient dehydrogenating agent. It targets alcohols, thiols, and hydrazo groups, converting them to aldehydes, disulfides, and azo groups respectively[].

Mode of Action  This compound acts as an electron acceptor in the Mitsunobu reaction. It reacts with the alcohol to form an intermediate, which then reacts with a nucleophile to form the final product[].

Result of Action  The action of This compound leads to the formation of various organic compounds such as amines, azides, ethers, thioethers, or esters from the corresponding alcohols. It is used in the synthesis of various natural products and pharmaceuticals such as zidovudine, an AIDS drug;  FdUMP, a potent antitumor agent;  and procarbazine, a chemotherapy drug[].

Action Environment  The action of This compound is not significantly affected by environmental factors[].

Physical Properties

What are the physical properties of Diethyl azodicarboxylate?

State  This compound is an orange-red liquid at standard temperature and pressure[].

Color and Appearance  This compound is an orange-red liquid which weakens its color to yellow or colorless upon dilution or chemical reaction1. Its appearance is smooth[].

Density  The density of This compound is 1.11 g/cm^3[].

Melting Point and Boiling Point  The melting point of This compound is 6℃  (43 °F;  279 K). The boiling point is 104.5℃  (220.1 °F;  377.6 K) at 12 mm Hg[].

Solubility  This compound is soluble in most organic solvents[].

Hardness  As a liquid, the concept of hardness does not apply to This compound[].

Electrical Conductivity and Thermal Conductivity  As an organic compound, This compound is not a good conductor of electricity[].

Refractive Index  The refractive index (nD) of This compound is 1.420 at 20℃[].

Chemical Properties

What are the chemical properties of Diethyl azodicarboxylate?

Chemical Reaction Type  This compound is involved in various types of chemical reactions, including the Mitsunobu reaction, Michael reaction, and other reactions[]. It acts as an aza-dienophile and an efficient dehydrogenating agent, converting alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups[].

Reactivity  This compound is reactive with other substances. It reacts with alcohols, thiols, and hydrazo groups. It is also a good electron acceptor[].

Redox Property  This compound acts as an oxidizing agent in its reactions[].

Related Small Molecules

4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile,5(6)-TAMRA,Cyanine 3 Tyramide,Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate,7-amino-AMD,2-Aminopurine dihydrochloride,Elliptinium acetate,TAMRA-PEG4-DBCO,Hoechst 33258 analog 2,3,6-Dichlorotrimellitic anhydride,Hoechst 33258 analog 5,5-carboxy-X-rhodamine,3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide,Ethidium homodimer,meta-iodoHoechst 33258

Scientific Research Applications

What are the biochemical properties of Diethyl azodicarboxylate?

Mitsunobu Reaction:

Role: This compound is a crucial component in the Mitsunobu reaction, which facilitates the conversion of alcohols into esters, ethers, amines, and thioethers.

Mechanism: In this reaction, This compound acts as an oxidant, promoting the formation of desired products through a series of steps involving phosphine and other reagents[].

Oxidation of Alcohols:

Dehydrogenation: This compound, in the presence of ZnBr₂ as a catalyst, can oxidize alcohols to carbonyl derivatives (aldehydes and ketones) via dehydrogenation reactions[].

Application: This transformation is valuable in synthetic chemistry for accessing various functional groups.

Photocatalytic C–C Bond Cleavage:

Cleavage of Carbon-Carbon Bonds: This compound participates in photocatalytic reactions that lead to C–C bond cleavage.

Scope: This process enables the selective modification of complex molecules by breaking specific carbon-carbon bonds[].

C–H Bond Amination Reactions:

Functionalization of C–H Bonds: This compound plays a role in amination reactions, where it facilitates the introduction of nitrogen atoms into C–H bonds.

Versatility: This method allows the synthesis of diverse amines from readily available starting materials[].

Peptide Cyclization:

Cyclization of Peptides: This compound promotes the full cyclization of peptides, leading to the formation of disulfide bridges.

Efficiency: The reaction occurs at room temperature and offers advantages in terms of purity and yield[].

Enantioselective α-Amination:

Chiral α-Amination: This compound has been explored for enantioselective α-amination of carbonyl compounds, cyanoacetates, and heterocycles.

Synthetic Applications: This approach provides access to optically active molecules with high stereocontrol[].

Electronics and Plastics:

Electronics: This compound is used as a flame retardant in electronic devices, including circuit boards, connectors, and housings.

Plastics: It finds application in plastic components for consumer goods, automotive parts, and industrial equipment[].

Textiles and Upholstery:

Flame Resistance: This compound imparts flame resistance to textiles, upholstery, and carpets.

Fire Safety: Its use in home furnishings helps reduce fire hazards[].

Construction Materials:

Insulation Materials: This compound is incorporated into insulation materials, such as foam boards and panels.

Building Codes Compliance: It ensures compliance with fire safety regulations in construction[].

Transportation Industry:

Automotive Interiors: This compound is used in car interiors, including seats, dashboards, and door panels.

Aircraft Components: It contributes to fire safety in aircraft interiors[].

Future Directions

Future research directions involving Diethyl azodicarboxylate indicate several promising areas of development, focusing on its versatility in organic synthesis and potential in novel chemical transformations:

Synthesis of Cyclic Hydrazine Derivatives: This compound in combination with homoallylic silanes can give ene adducts, which can be exploited in the synthesis of cyclic hydrazine derivatives, offering new pathways in nitrogen compound synthesis (Sarkar et al., 1996).

Efficient Dehydrogenation of Tetrahydroquinolines: Its potential in the efficient dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines, indicating a role in the synthesis of complex organic structures (Bang &  Kim, 2018).

Selective Acylation of Nucleosides: The compound can be used to selectively acylate the 5'-hydroxyl group of thymidine, leading to the synthesis of various nucleosides and nucleotides, which could have implications in biochemical and medicinal chemistry (Mitsunobu et al., 1972).

Synthesis of N-Sulfonyl Amidine Derivatives: This compound promotes dehydrogenation of tertiaryamines, combining with sulfonyl azides for the synthesis of N-sulfonyl amidine derivatives, potentially leading to new organic compounds with diverse applications (Xu et al., 2008).

Fragmentation of Pyrazolidinones: Its use in converting 4,5-diphenyl-3-pyrazolidinone to trans-stilbene through fragmentation of intermediate cyclic β2-carbonyl azo compounds, which may lead to novel pathways in the synthesis of olefins and other organic materials (Kent &  Anselme, 1968).

Novel Reactions with Diaryl-1,2-diones: The reactivity of DEAD with diaryl-1,2-diones and triphenylphosphine to produce N,N-dicarboethoxy monohydrazones suggests potential in discovering new rearrangement reactions (Nair et al., 2005).

Esters Synthesis: This compound's ability to prepare esters of carboxylic and phosphoric acids such as allyl valeriate and diethyl N-(diethyl)phosphoryl hydrazodicarboxylate opens up possibilities in ester chemistry and applications (Mitsunobu &  Yamada, 1967).

Novel Tetracyclic Compounds: This compound's addition to electron-rich double bonds leading to novel tetracyclic compounds such as [1,2,4]triazino[1′,6′:3,4]imidazo[1,5-a][1,4]benzodiazepines suggests its role in the synthesis of complex heterocyclic structures.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Diethyl azodicarboxylate can be achieved through a two-step process involving the reaction of hydrazine hydrate with ethyl chloroformate followed by oxidation with sodium nitrite.", "Starting Materials": [ "Hydrazine hydrate", "Ethyl chloroformate", "Sodium nitrite", "Diethyl ether" ], "Reaction": [ "Step 1: Hydrazine hydrate is added dropwise to a solution of ethyl chloroformate in diethyl ether at room temperature. The resulting mixture is stirred for several hours until the reaction is complete.", "Step 2: Sodium nitrite is added to the reaction mixture, which is then stirred for several hours at room temperature. The product is isolated by filtration and purified by recrystallization from ethanol." ] }

CAS No.

1972-28-7

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

ethyl (NZ)-N-ethoxycarbonyliminocarbamate

InChI

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7-

InChI Key

FAMRKDQNMBBFBR-FPLPWBNLSA-N

Isomeric SMILES

CCOC(=O)/N=N\C(=O)OCC

SMILES

CCOC(=O)N=NC(=O)OCC

Canonical SMILES

CCOC(=O)N=NC(=O)OCC

physical_description

Orange liquid;  [Merck Index]

Pictograms

Explosive; Irritant

Synonyms

1,2-Diazenedicarboxylic Acid 1,2-Diethyl Ester;  1,2-Ethoxycarbonyl Diazene;  Azodicarboxylic Acid Diethyl Ester;  DEAD;  Diethoxycarbonyldiazene;  Diethyl Azodiformate;  Diethyl Diazenedicarboxylate;  Diethyl Diazodicarboxylate;  NSC 3474;  NSC 679015;  Unifo

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This example demonostrates the preparation and evaluation of a bicarbamate-modified linear butadiene-styrene teleblock copolymer resulting from the addition reaction of diethyl azodicarboxylate with a typical linear butadiene-styrene teleblock copolymer.
Name
bicarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Name
butadiene styrene

Synthesis routes and methods II

Procedure details

Combine 3,5-di-t-butyl-4-hydroxythiophenol (751mg), diethylazodicarboxylate (496μL, 3.15mmol) and p-dioxane (5mL). Place under an argon atmosphere and stir for 2 hours to give a complex of 3,5-di-t-butyl-4-hydroxythiophenol and diethyl azodicarboxylate.
Quantity
751 mg
Type
reactant
Reaction Step One
Name
diethylazodicarboxylate
Quantity
496 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
3,5-di-t-butyl-4-hydroxythiophenol
Name
diethyl azodicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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